molecular formula C15H10FNO3 B8404372 2(4-Fluorophenyl)5-benzoxazole acetic acid

2(4-Fluorophenyl)5-benzoxazole acetic acid

Cat. No. B8404372
M. Wt: 271.24 g/mol
InChI Key: KBFHXGWZGIITPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(4-Fluorophenyl)5-benzoxazole acetic acid is a useful research compound. Its molecular formula is C15H10FNO3 and its molecular weight is 271.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(4-Fluorophenyl)5-benzoxazole acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(4-Fluorophenyl)5-benzoxazole acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2(4-Fluorophenyl)5-benzoxazole acetic acid

Molecular Formula

C15H10FNO3

Molecular Weight

271.24 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetic acid

InChI

InChI=1S/C15H10FNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19)

InChI Key

KBFHXGWZGIITPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process for preparing 2(4-fluorophenyl)α-methyl-5-benzoxazole acetic acid starting from 4-hydroxy-3-amino-phenylacetic acid, which is firstly reacted with 4-fluorobenzoyl chloride, and the product obtained is reacted with phosphoric acid; the 2(4-fluorophenyl)5-benzoxazole acetic acid obtained in this manner is esterified with ethyl alcohol, and the ester is treated with diethyloxalate; the ethyl 2(4-fluorophenyl)5-benzoxazole oxalacetate obtained is reacted with formaldehyde and potassium carbonate to obtain ethyl 2(4-fluorophenyl)5-benzoxazole acrylate, which is hydrolysed to obtain the corresponding acid, from which the 2(4-fluorophenyl)α-methyl-5-benzoxazole acetic acid is obtained by hydrogenation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.